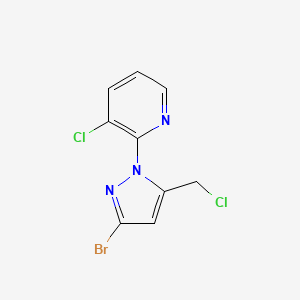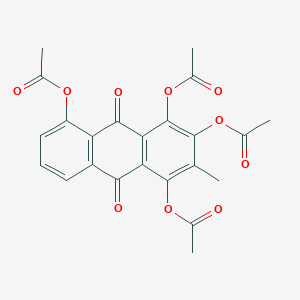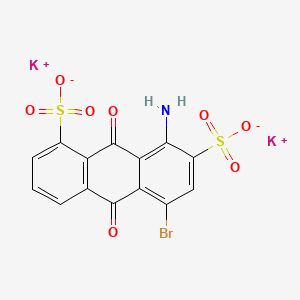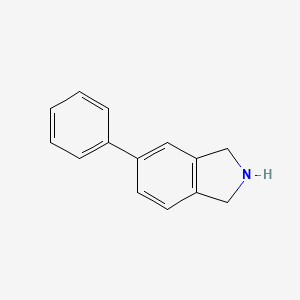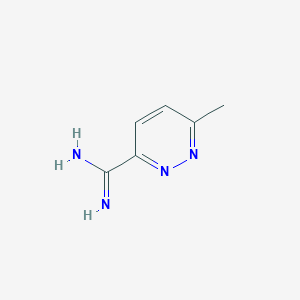
3-Amino-3-(3,4,5-trimethoxyphenyl)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C12H17NO5·HCl. It is a derivative of propanoic acid and features a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, as well as an amino group at the 3 position of the propanoic acid chain. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a condensation reaction with nitromethane to form 3,4,5-trimethoxy-β-nitrostyrene.
Reduction: The nitrostyrene is then reduced using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst to yield 3,4,5-trimethoxyphenethylamine.
Amination: The phenethylamine undergoes an amination reaction with acrylonitrile to form 3-amino-3-(3,4,5-trimethoxyphenyl)propionitrile.
Hydrolysis: The nitrile group is hydrolyzed to form 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid.
Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4,5-Trimethoxyphenyl)propanoic acid: Similar structure but lacks the amino group.
3-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure but with fewer methoxy groups.
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure but with fewer methoxy groups.
Uniqueness
3-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid hydrochloride is unique due to the presence of three methoxy groups on the phenyl ring and an amino group on the propanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C12H18ClNO5 |
|---|---|
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO5.ClH/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3;/h4-5,8H,6,13H2,1-3H3,(H,14,15);1H |
Clave InChI |
LFCQPSSAJMFXMQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


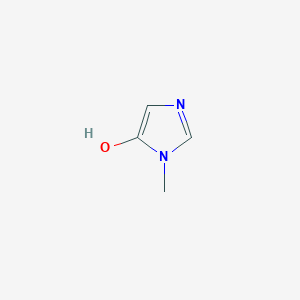

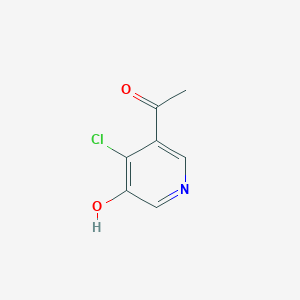
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13132140.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
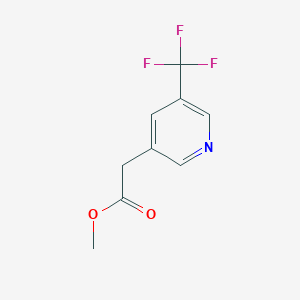
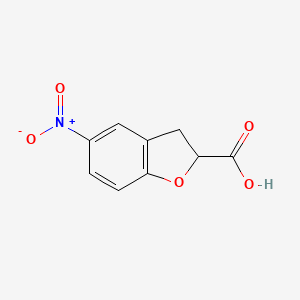
![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)
